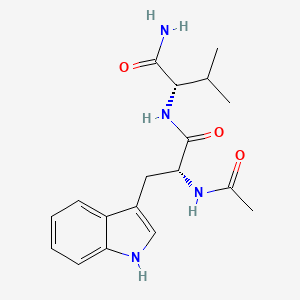

N-Acetyl-D-tryptophyl-L-valinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

673462-02-7 |

|---|---|

Molecular Formula |

C18H24N4O3 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanamide |

InChI |

InChI=1S/C18H24N4O3/c1-10(2)16(17(19)24)22-18(25)15(21-11(3)23)8-12-9-20-14-7-5-4-6-13(12)14/h4-7,9-10,15-16,20H,8H2,1-3H3,(H2,19,24)(H,21,23)(H,22,25)/t15-,16+/m1/s1 |

InChI Key |

ZFFQYIRICYOHAN-CVEARBPZSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)C |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |

Origin of Product |

United States |

Contextualization Within Structurally Modified Peptide Derivatives and Peptidomimetics

Structurally modified peptide derivatives and peptidomimetics are at the forefront of peptide chemistry research. These molecules are designed to mimic natural peptides but with enhanced properties such as increased stability, bioavailability, and receptor specificity. N-Acetyl-D-tryptophyl-L-valinamide serves as a prime example of a structurally modified peptide derivative. Its modifications, namely the N-terminal acetylation and the inclusion of a D-amino acid, are key strategies employed to overcome the inherent limitations of natural peptides, such as rapid degradation by proteases.

Academic Significance of N Acetylation and D Amino Acid Residues in Peptide Systems

The academic significance of N-acetylation and the incorporation of D-amino acid residues in peptide systems is well-documented.

D-Amino Acid Residues: Natural proteins and peptides are composed almost exclusively of L-amino acids. The incorporation of their stereoisomers, D-amino acids, into a peptide sequence is a powerful tool in peptidomimetic design. Peptides containing D-amino acids are generally more resistant to proteolytic degradation because proteases are stereospecific for L-amino acids. This enhanced stability is a significant advantage in the design of long-acting peptide drugs. Additionally, the presence of a D-amino acid can induce specific conformational constraints on the peptide backbone, leading to a more defined three-dimensional structure. This can result in higher binding affinity and selectivity for a particular biological target.

The combination of N-acetylation and a D-amino acid residue in N-Acetyl-D-tryptophyl-L-valinamide, therefore, represents a synergistic approach to enhance the drug-like properties of a simple dipeptide scaffold.

Role of N Acetyl D Tryptophyl L Valinamide As a Model Compound in Biorelevant Studies

In pharmaceutical research, biorelevant studies aim to predict the in vivo performance of a compound by testing it in media that simulate the physiological conditions of the gastrointestinal tract. americanpharmaceuticalreview.com These studies are particularly important for understanding the dissolution and absorption of poorly soluble compounds. diva-portal.org

N-Acetyl-D-tryptophyl-L-valinamide can serve as an ideal model compound in such studies for several reasons. Its well-defined structure, incorporating both N-acetylation and a D-amino acid, allows researchers to systematically investigate the impact of these modifications on a peptide's behavior in biorelevant media. For instance, studies could explore how these modifications affect the compound's solubility and dissolution rate in simulated gastric and intestinal fluids.

By using a relatively simple and synthetically accessible molecule like this compound, researchers can gain fundamental insights into the interplay between peptide structure and biopharmaceutical properties. This knowledge can then be applied to the design of more complex and therapeutically relevant peptide drug candidates.

Data Tables

Table 1: Compound Properties

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C20H28N4O3 |

| Molecular Weight | 372.46 g/mol |

| Structure | Acetyl - D-Tryptophan - L-Valine - Amide |

Methodological Paradigms in the Chemical Synthesis of this compound

The synthesis of complex peptide derivatives such as this compound requires precise and controlled chemical strategies. Methodologies have evolved to optimize yield, purity, and stereochemical integrity. The following sections detail the primary approaches utilized in the synthesis of this N-acetylated dipeptide amide, from solid-phase and solution-phase strategies to the specific chemistries of protection, activation, and purification.

Investigation of Biomolecular Interaction Mechanisms Involving N Acetyl D Tryptophyl L Valinamide

Analysis of Self-Assembly and Supramolecular Architectures

There is no available data on the self-assembly properties of N-Acetyl-D-tryptophyl-L-valinamide. Research on other N-acetylated peptides suggests that such modifications can play a critical role in promoting self-assembly into higher-ordered structures, but specific findings for the target compound are absent. researchgate.net

Non-Covalent Interactions Driving Assembly (e.g., Hydrogen Bonding, Hydrophobic, π-π Stacking)

While one could hypothesize the involvement of hydrogen bonding from the amide groups, hydrophobic interactions from the valine and tryptophan side chains, and π-π stacking from the indole (B1671886) ring of tryptophan, there are no experimental or computational studies to confirm or quantify these interactions for this compound. The nature of non-covalent interactions is fundamental to understanding the structure and function of biomolecules. rsc.orglongdom.org

Formation of Ordered Nanostructures and Fibrous Assemblies

The formation of specific nanostructures, such as nanofibers or other fibrous assemblies, is a key area of research in peptide self-assembly. nih.govmdpi.com However, there are no reports in the scientific literature describing the formation of any such structures by this compound.

Studies of Interactions with Biological Interfaces and Components

The interaction of peptides with biological interfaces is crucial for their potential applications. However, no studies were found that investigate the interaction of this compound with any biological system.

Interactions with Model Membrane Systems and Lipid Bilayers (e.g., QCM-D techniques)

Techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) are powerful tools for studying peptide-lipid interactions in real-time. biolinscientific.combiolinscientific.com Such analyses provide information on the binding kinetics and the structural changes induced in the lipid bilayer. nih.gov A search of the literature yielded no QCM-D or other biophysical studies on the interaction of this compound with model membranes.

Mechanisms of Interaction with Biomacromolecules (e.g., protein-peptide interactions)

The specific mechanisms by which a peptide interacts with proteins or other biomacromolecules are highly dependent on its sequence and structure. There is no available research detailing any such interactions for this compound.

Influence of D-Amino Acid Chirality on Interaction Specificity and Thermodynamics

The incorporation of a D-amino acid, such as the D-tryptophan in the specified compound, can have profound effects on a peptide's structure, stability, and biological activity. nih.govfrontiersin.org It can alter susceptibility to proteolysis and change the thermodynamics of binding to chiral targets. However, without specific studies on this compound and its all-L enantiomer, it is impossible to detail the influence of the D-tryptophan residue on its interaction specificity and thermodynamics. The stereospecific conversion and physiological implications of amino acid chirality are significant fields of study. nih.gov

Principles and Methodologies in the Design and Engineering of Peptide Mimetics Analogous to N Acetyl D Tryptophyl L Valinamide

Rational Peptide Design Strategies Employing Non-Standard Amino Acids

Rational peptide design leverages a deep understanding of molecular interactions to create peptides with desired characteristics. A primary strategy involves the incorporation of non-standard or non-canonical amino acids (ncAAs) to grant novel structural and functional properties. nih.govnih.gov The inclusion of ncAAs can enhance resistance to proteolytic degradation, improve stability, and increase potency. researchgate.netug.edu.gh

The presence of a D-amino acid, such as the D-tryptophan in N-Acetyl-D-tryptophyl-L-valinamide, is a key design choice. Peptides containing D-amino acids are significantly more resistant to proteases, which are evolved to recognize and cleave L-amino acid sequences. nih.govnih.gov This substitution can dramatically increase a peptide's half-life in biological systems. creative-peptides.comyoutube.com For instance, replacing even a single L-amino acid with its D-enantiomer can enhance stability. youtube.com However, this modification must be carefully considered, as substitutions in the core of a peptide sequence can sometimes disrupt essential secondary structures like α-helices, potentially leading to a loss of activity. nih.gov In contrast, modifications at the termini are often better tolerated. nih.gov The use of D-amino acids is a promising method for designing peptide inhibitors that can avoid rapid degradation. nih.gov

Beyond simple D-amino acid substitution, the vast chemical space of ncAAs—including β-amino acids, peptoids (N-substituted glycines), and other modified residues—offers a rich toolkit for medicinal chemists. nih.govyoutube.com These building blocks can impose specific conformational constraints, alter solubility, and improve pharmacokinetic profiles, moving beyond the limitations of the 20 canonical amino acids. nih.gov

Computational Tools for In Silico Peptide Design and Interaction Prediction

The design of peptide mimetics is increasingly driven by computational, or in silico, methods. These tools allow researchers to model, predict, and refine peptide properties before undertaking costly and time-consuming laboratory synthesis. nih.govnih.gov The process involves a suite of applications, including molecular docking, molecular dynamics (MD) simulations, and machine learning algorithms, to predict everything from binding affinity to metabolic stability. nih.gov

Computational approaches are broadly categorized into sequence-based and structure-based design. nih.gov Sequence-based methods optimize properties like stability and toxicity by analyzing the physicochemical characteristics of the amino acid sequence. nih.gov Structure-based design, on the other hand, relies on the three-dimensional structures of the peptide and its target to predict and optimize interactions. frontiersin.org

| Tool/Method | Application in Peptide Design | Key Features |

| Molecular Docking | Predicts the binding orientation and affinity of a peptide to a target protein. mdpi.com | Can be template-based (using known complexes) or template-free (global surface sampling). mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms over time, revealing conformational flexibility and stability. units.itacs.org | Provides a time-resolved view of peptide-target interactions and can account for solvent effects. epochjournals.com |

| PEP-FOLD | Predicts the 3D structure of linear peptides. nih.gov | Useful for understanding peptide interactions with proteins and guiding drug discovery. nih.gov |

| Rosetta | A molecular modeling suite for de novo structure prediction and design. nih.gov | Employs Monte Carlo search algorithms and can incorporate experimental data to improve accuracy. nih.gov |

| Machine Learning | Accelerates screening by predicting peptide properties based on large datasets. nih.govnih.gov | Can rapidly identify top-performing candidates from vast virtual libraries, reducing computational expense. nih.gov |

Molecular Docking and Virtual Screening for Ligand-Target Interactions

Molecular docking is a computational technique central to structure-based drug design. It predicts how a ligand, such as a peptide, fits into the binding site of a receptor and estimates the strength of the interaction, often represented by a scoring function. mdpi.comnih.gov This is particularly valuable for screening large virtual libraries of peptides to identify promising candidates that are likely to bind to a specific biological target. nih.gov

Docking algorithms can be classified as rigid, semi-flexible, or flexible, depending on whether the protein and/or ligand are allowed to change conformation during the simulation. mdpi.com Given the inherent flexibility of peptides, semi-flexible and flexible docking approaches are often necessary for accurate predictions. mdpi.comnih.gov Popular software for peptide-protein docking includes AutoDock, GOLD, and HADDOCK. mdpi.comscripps.edu These tools enable virtual screening, which can be structure-based (SBVS), relying on the 3D structure of the target, or ligand-based (LBVS), using known active ligands as a template. mdpi.com

The process allows researchers to prioritize a manageable number of peptides for synthesis and experimental testing, significantly accelerating the discovery process. acs.org For instance, a virtual screen of a peptide database against a target protein can identify lead molecules for subsequent optimization. nih.gov

Predictive Modeling of Conformational Behavior for Design Optimization

Understanding a peptide's conformational landscape—the ensemble of 3D structures it can adopt—is critical for design optimization. youtube.com A peptide's biological activity is intimately linked to its structure. Molecular dynamics (MD) simulations are a powerful tool for this purpose, providing detailed insight into the dynamic behavior of peptides in solution or when bound to a target. epochjournals.comgithub.com

MD simulations can model the behavior of peptides containing non-standard residues, such as the D-amino acids found in this compound. nih.gov Force fields like CHARMM36 have been developed to support D-amino acids, allowing for accurate simulations of these systems. bioexcel.eunih.gov These simulations help researchers understand how specific modifications influence the peptide's preferred conformation and flexibility. nih.govnih.gov By analyzing the trajectories from MD simulations, one can identify stable conformational states and the transitions between them, providing a detailed energy landscape of the molecule. acs.orggithub.com This knowledge is crucial for optimizing the peptide's design to favor a bioactive conformation, thereby enhancing its potency and specificity. youtube.com

Structure-Activity Relationship (SAR) Derivation Through Systematic Modification of Peptide Scaffolds

Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry and drug discovery. nih.govgardp.org The core principle of SAR is to systematically modify the chemical structure of a lead compound, such as a peptide, and evaluate how these changes affect its biological activity. oncodesign-services.com This process provides critical insights into which parts of the molecule are essential for its function, guiding the rational design of more potent, selective, and stable analogs. gardp.org

For a dipeptide like this compound, an SAR study would involve the synthesis and testing of a series of related molecules. Modifications could include:

Amino Acid Substitution: Replacing D-tryptophan or L-valine with other natural or non-canonical amino acids to probe the importance of side chain size, hydrophobicity, and charge.

Chirality Inversion: Synthesizing the L-Trp/D-Val or L-Trp/L-Val versions to determine the role of stereochemistry at each position.

Backbone Modification: Introducing changes to the peptide backbone itself, for example by using N-methylated amino acids. nih.gov

Terminal Group Modification: Altering or removing the N-terminal acetyl group or the C-terminal amide to assess their contribution to activity and stability.

By correlating these structural changes with measured biological activity, researchers can build a detailed SAR model. mdpi.com This model then serves as a roadmap for lead optimization, enabling the design of new compounds with improved properties. oncodesign-services.comnih.gov

| Modification to Scaffold | Potential Impact on Activity/Properties | Rationale |

| Replace D-Tryptophan | Altered binding affinity, selectivity, or stability | The indole (B1671886) side chain of tryptophan is often critical for binding interactions (e.g., pi-stacking). Changing it would probe the specificity of the binding pocket. |

| Replace L-Valine | Modified hydrophobic interactions and steric fit | The isopropyl side chain of valine contributes to the overall shape and hydrophobicity. Substitution helps define the optimal size and character for this position. |

| Invert Stereochemistry | Change in 3D conformation, potentially leading to loss of activity | The specific D-Trp/L-Val arrangement dictates the peptide's overall topology, which is likely crucial for fitting into a chiral receptor site. |

| Remove N-acetylation | Increased charge at N-terminus, potential decrease in stability | The acetyl group neutralizes the N-terminal charge and mimics native proteins, often enhancing stability against aminopeptidases. lifetein.comsigmaaldrich.com |

| Remove C-amidation | Increased charge at C-terminus, potential decrease in stability | The amide group neutralizes the C-terminal charge and can prevent degradation by carboxypeptidases. lifetein.com |

Approaches to Modulate Peptide Stability and Conformational Preferences through Design

Enhancing metabolic stability and controlling conformation are two of the most significant challenges in peptide drug design. Several strategies are employed to address these issues, many of which are exemplified by the structure of this compound.

Terminal Modifications: Capping the N-terminus with an acetyl group and the C-terminus with an amide group are common and effective strategies. lifetein.comresearchgate.net These modifications neutralize the terminal charges, making the peptide more similar to a segment within a larger protein. lifetein.com This can increase metabolic stability by making the peptide resistant to degradation by exopeptidases (aminopeptidases and carboxypeptidases). creative-peptides.comsigmaaldrich.combiosyn.com

Incorporation of D-Amino Acids: As previously discussed, replacing L-amino acids with their D-enantiomers is a powerful method to confer resistance to proteolysis. nih.govnih.gov This strategy can greatly extend the in vivo half-life of a peptide. creative-peptides.com The introduction of a D-amino acid can also induce specific turns or secondary structures, thereby constraining the peptide's conformation. nih.gov However, the placement is critical, as it can also disrupt desired structures. nih.govnih.gov

Cyclization: Linking the N- and C-termini (head-to-tail), the side chains of two amino acids, or a terminus to a side chain creates a cyclic peptide. Cyclization reduces the conformational flexibility of the peptide, which can pre-organize it into its bioactive conformation, leading to higher binding affinity. creative-peptides.com This conformational constraint also enhances stability by making the peptide a poorer substrate for proteases. creative-peptides.com

Incorporation of other ncAAs: Using building blocks such as α,α-disubstituted amino acids (e.g., aminoisobutyric acid, Aib) or N-alkylated amino acids can introduce steric hindrance and remove hydrogen bond donors from the backbone. nih.govmdpi.com These changes restrict the available conformational space and can significantly improve proteolytic stability. nih.gov

By combining these strategies, chemists can engineer peptide mimetics with finely tuned stability and conformational profiles, transforming them into viable therapeutic candidates.

Q & A

Q. What are the recommended methods for synthesizing and characterizing N-acetyl-D-tryptophyl-L-valinamide?

- Methodological Answer : Synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. The D-tryptophan residue requires enantiomerically pure starting materials to avoid racemization. Post-synthesis, purification is achieved via reverse-phase HPLC (C18 column, gradient elution with 0.1% TFA in acetonitrile/water). Characterization involves:

- NMR spectroscopy (1H/13C) for structural confirmation, focusing on indole proton signals (δ 10.2–10.8 ppm) and acetyl group resonance (δ 1.9–2.1 ppm).

- Mass spectrometry (MS) with ESI or MALDI-TOF to verify molecular weight (MW: ~432.5 g/mol).

Reference pharmacopeial standards (e.g., USP monographs) for validation protocols .

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

- Methodological Answer : Use HPLC-UV (λ = 280 nm for tryptophan absorbance) with a calibration curve to quantify purity (>95%). Stability studies should include:

- Forced degradation (acid/base hydrolysis, oxidative stress) to identify degradation products.

- Long-term storage testing (e.g., -80°C vs. 4°C) with periodic HPLC and MS analysis.

- Circular dichroism (CD) to monitor conformational changes in aqueous buffers.

Adhere to NIH preclinical reporting guidelines for replicability .

Advanced Research Questions

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

- Methodological Answer :

- Target selection : Prioritize receptors with known tryptophan-mediated binding (e.g., serotonin receptors or peptide transporters).

- Assay conditions : Use fluorescence-based binding assays (e.g., tryptophan’s intrinsic fluorescence) with negative controls (D-isomer vs. L-isomer).

- Dose-response curves : Test concentrations from 1 nM–100 µM, accounting for solvent effects (e.g., DMSO ≤0.1%).

- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) and report effect sizes. Pre-register protocols to mitigate bias .

Q. How can contradictions in reported pharmacokinetic data (e.g., bioavailability) be resolved?

- Methodological Answer :

- Comparative analysis : Replicate studies using identical formulations (e.g., saline vs. PEG-based vehicles).

- Advanced analytics : Use LC-MS/MS for plasma/tissue quantification to detect metabolites interfering with assays.

- Species-specific factors : Test cross-species differences (e.g., murine vs. primate models) in cytochrome P450 metabolism.

- Meta-analysis : Pool datasets from public repositories (e.g., ChEMBL) to identify confounding variables .

Q. What strategies optimize the compound’s conformational stability in aqueous solutions?

- Methodological Answer :

- Solvent screening : Test buffers (PBS, Tris-HCl) at pH 5.0–7.4 with CD spectroscopy to assess secondary structure.

- Excipient screening : Add stabilizers (e.g., trehalose, cyclodextrins) and monitor aggregation via dynamic light scattering (DLS).

- Molecular dynamics (MD) simulations : Model peptide-solvent interactions to predict stable formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.